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Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625 Get Quote

This technical support guide provides researchers, scientists, and drug development

professionals with essential information on the impact of amine-containing buffers, such as Tris,

on the efficiency of Atto 390 labeling reactions.

Frequently Asked Questions (FAQs)
Q1: Can I use Tris buffer for my Atto 390 NHS ester labeling reaction?

A1: It is strongly discouraged to use Tris (tris(hydroxymethyl)aminomethane) or other primary

amine-containing buffers for labeling with Atto 390 N-hydroxysuccinimidyl (NHS) ester.[1][2][3]

The primary amine in the Tris buffer will compete with the primary amines on your target

molecule (e.g., lysine residues on a protein) for the reactive NHS ester, significantly reducing

the labeling efficiency of your target.[1][3]

Q2: What is the chemical basis for the interference of Tris buffer in Atto 390 labeling?

A2: Atto 390 NHS ester is an amine-reactive labeling reagent. The NHS ester group reacts

with unprotonated primary aliphatic amines to form a stable amide bond. Tris buffer contains a

primary amine that can also react with the Atto 390 NHS ester, effectively quenching the dye

and making it unavailable for labeling your protein or molecule of interest. This competitive

reaction is illustrated in the signaling pathway diagram below.

Q3: What are the recommended buffers for Atto 390 NHS ester labeling?
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A3: For optimal labeling efficiency, it is recommended to use amine-free buffers. Commonly

used buffers include Phosphate-Buffered Saline (PBS), sodium bicarbonate buffer, or sodium

borate buffer. The reaction should be performed at a pH between 8.0 and 9.0, with a pH of 8.3

being a good compromise to ensure that the primary amines on the target molecule are

sufficiently deprotonated and reactive while minimizing the hydrolysis of the NHS ester.

Q4: I accidentally used a buffer containing Tris. Is there any way to salvage my experiment?

A4: If the labeling reaction has already been performed in a Tris-containing buffer, the efficiency

will likely be very low. It is recommended to remove the Tris buffer from your sample before

labeling. This can be achieved through dialysis, diafiltration, or using a desalting column to

exchange the buffer to a recommended amine-free buffer like PBS.

Q5: How critical is the pH of the reaction buffer for Atto 390 labeling?

A5: The pH is a critical parameter for successful labeling. The primary amino groups on

proteins are reactive towards NHS esters only in their unprotonated form. At a pH below 8, a

significant portion of these amines will be protonated (-NH3+) and thus unreactive. Conversely,

at a pH above 9.0, the hydrolysis of the Atto 390 NHS ester increases significantly, which

competes with the labeling reaction. Therefore, maintaining the pH within the optimal range of

8.0-9.0 is crucial.
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Issue Potential Cause Recommended Solution

Low or No Labeling Efficiency

Presence of primary amine-

containing substances (e.g.,

Tris, glycine, or ammonium

salts) in the reaction buffer.

Perform a buffer exchange of

your sample into an amine-free

buffer such as PBS or 0.1 M

sodium bicarbonate (pH 8.3)

prior to labeling.

Incorrect pH of the reaction

buffer.

Verify that the pH of your

reaction buffer is within the

optimal range of 8.0-9.0. A pH

of 8.3 is often a good starting

point.

Hydrolysis of the Atto 390 NHS

ester.

Prepare the Atto 390 NHS

ester solution immediately

before use. Avoid moisture and

use anhydrous, amine-free

solvents like DMSO or DMF for

the stock solution.

High Background

Fluorescence

Unreacted, hydrolyzed Atto

390 dye in the final sample.

Purify the labeled conjugate to

remove any free dye using gel

filtration (e.g., Sephadex G-

25), dialysis, or

chromatography.

Non-specific binding of the

labeled protein.

Ensure proper blocking steps

in your downstream application

(e.g., Western blot, ELISA).

Consider including a non-ionic

detergent like Tween-20 in

your wash buffers.

Quantitative Data
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The

following table summarizes the half-life of a typical NHS ester at different pH values. As the pH
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increases, the rate of hydrolysis competes more significantly with the desired aminolysis

(labeling) reaction.

pH Temperature
Approximate Half-life of
NHS Ester

7.0 Room Temperature ~1 hour

8.0 Room Temperature ~30 minutes

8.5 Room Temperature ~20 minutes

9.0 Room Temperature ~10 minutes

Note: These values are approximations and can vary depending on the specific NHS ester and

buffer composition.

Experimental Protocols
Protocol 1: Buffer Exchange to Remove Amine-
Containing Buffers
This protocol describes the removal of interfering amine-containing buffers like Tris from a

protein sample before labeling with Atto 390 NHS ester.

Select a Method: Choose a suitable buffer exchange method based on your sample volume

and concentration. Common methods include:

Dialysis: For larger sample volumes (>1 mL).

Desalting Columns (Gel Filtration): For rapid buffer exchange of smaller volumes (0.1 - 2

mL).

Spin Concentrators (Diafiltration): For concentrating and buffer exchanging samples.

Prepare the Amine-Free Buffer: Prepare a sufficient quantity of an amine-free buffer, such as

1X Phosphate-Buffered Saline (PBS), pH 7.4, or 0.1 M Sodium Bicarbonate, pH 8.3.

Perform Buffer Exchange:
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For Dialysis: Place your protein sample in a dialysis cassette with an appropriate

molecular weight cutoff (MWCO). Dialyze against at least 1000-fold excess of the amine-

free buffer for 4-6 hours at 4°C. Change the buffer and repeat the dialysis for another 4-6

hours or overnight.

For Desalting Columns: Equilibrate the desalting column with the amine-free buffer

according to the manufacturer's instructions. Apply your sample to the column and collect

the fractions containing your protein, now in the desired buffer.

Determine Protein Concentration: After buffer exchange, determine the concentration of your

protein using a standard protein assay (e.g., BCA or Bradford).

Proceed to Labeling: Your protein is now ready for labeling with Atto 390 NHS ester as

described in the labeling protocol.

Protocol 2: Standard Atto 390 NHS Ester Labeling in an
Amine-Free Buffer
This protocol provides a general procedure for labeling a protein with Atto 390 NHS ester.

Prepare the Protein Solution: Dissolve your protein in an amine-free labeling buffer (e.g., 0.1

M sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL.

Prepare the Atto 390 NHS Ester Stock Solution: Immediately before use, dissolve the Atto
390 NHS ester in anhydrous, amine-free DMSO or DMF to a concentration of 1-10 mg/mL.

Perform the Labeling Reaction:

Calculate the required volume of the Atto 390 NHS ester solution to achieve a desired

molar excess (typically 10-20 fold molar excess of dye to protein is a good starting point).

Add the calculated volume of the dye solution to the protein solution while gently

vortexing.

Incubate the reaction for 1 hour at room temperature, protected from light.
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Stop the Reaction (Optional): To quench any unreacted NHS ester, you can add a small

amount of a primary amine-containing solution, such as 1 M Tris-HCl, pH 8.0, to a final

concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

Purify the Labeled Protein: Remove the unreacted dye and byproducts by running the

reaction mixture over a desalting column (e.g., Sephadex G-25) pre-equilibrated with your

desired storage buffer (e.g., PBS). Collect the faster-eluting, colored fraction, which contains

your labeled protein.
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Caption: Competing reactions of Atto 390-NHS ester.
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Troubleshooting Workflow: Low Labeling Efficiency
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Caption: Troubleshooting workflow for low labeling efficiency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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